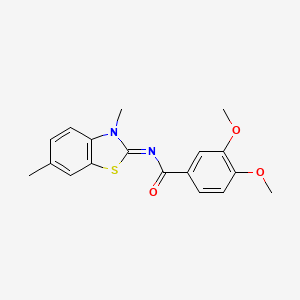

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

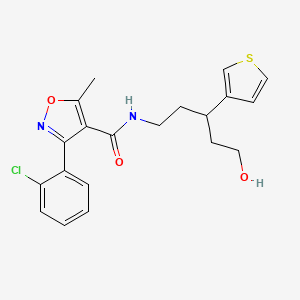

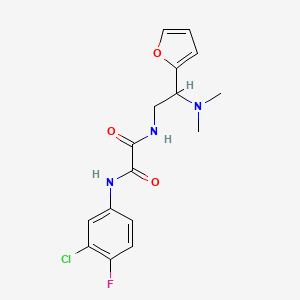

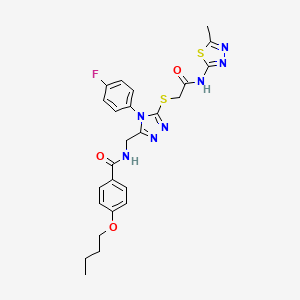

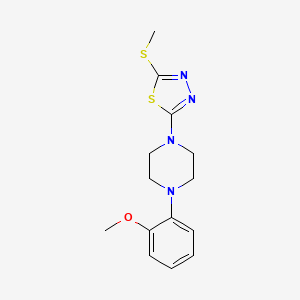

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a heterocyclic compound incorporating elements of benzothiazole and benzamide moieties. This compound is of interest in materials science and organic chemistry due to its distinctive structural features and potential applications in various fields, excluding drug use and related aspects.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the condensation of aminobenzothiazole with various acyl chlorides or other activating agents to introduce the benzamide moiety. Such processes are typically carried out in solvents like ethanol or THF (tetrahydrofuran), under reflux conditions to achieve the desired product (Prabukanthan et al., 2020).

Molecular Structure Analysis

Molecular structure determinations, often conducted using single crystal X-ray diffraction techniques, reveal the precise arrangement of atoms within the compound. These studies highlight the planarity or non-planarity of the core structure and the spatial orientation of substituents, crucial for understanding the compound's reactivity and properties (Karabulut et al., 2020).

Chemical Reactions and Properties

Benzothiazole derivatives engage in various chemical reactions, including electrophilic substitution, due to the aromatic nature of the benzothiazole ring. The presence of electron-donating methoxy groups can influence the reactivity, making the compound more susceptible to nucleophilic attacks at certain positions on the ring.

Physical Properties Analysis

The physical properties, such as melting points and solubility, of benzothiazole derivatives, are influenced by the nature and position of substituents. These attributes are determined using techniques like thermal analysis (TGA & DTA) and solubility testing in different solvents (Raveendiran & Prabukanthan, 2021).

Aplicaciones Científicas De Investigación

Overview of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazoles, including the specific compound N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, represent a significant class of molecules in pharmaceutical chemistry due to their diverse biological activities. These activities span across antimicrobial, anti-inflammatory, antidiabetic, and particularly antitumor properties. The structural simplicity of benzothiazoles and their derivatives facilitates the development of chemical libraries aiming at new therapeutic discoveries. Notably, the 2-arylbenzothiazole moiety is under extensive research for its potential in cancer treatment, highlighting the increasing importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).

Anticancer Potential

Recent advancements in the modification of benzothiazole structures have led to the development of derivatives showing significant anticancer activities. These modifications aim to improve therapeutic profiles and overcome drug resistance in tumors. Benzothiazole derivatives exhibit a promising biological profile against various cancers, indicating their potential as drug candidates. The synergistic effects of benzothiazole conjugates could enable lower dosages and foster the development of a new generation of anticancer drugs. However, a comprehensive assessment of their toxicity is crucial for their safe clinical application (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives also demonstrate significant antimicrobial and antiviral capacities, addressing the global concern of multi-drug resistant pathogens. The versatility of benzothiazole structures has facilitated the synthesis of compounds with diverse modes of action against microorganisms and viruses. Schiff bases, azo dyes, and metal complexes based on benzothiazole derivatives have been identified as potential antimicrobial and antiviral agents. Further pharmaceutical studies are recommended to ascertain the safety and efficacy of these bioactive molecules for clinical development (Elamin et al., 2020).

Importance in Medicinal Chemistry

The benzothiazole scaffold is foundational in medicinal chemistry, contributing to the development of compounds with a broad spectrum of pharmacological activities. Derivatives of benzothiazole have shown potential in treating a variety of conditions, including viral infections, microbial diseases, diabetes, and cancer. The ongoing research and synthesis of benzothiazole-based compounds underscore their critical role in the discovery and development of new therapeutic agents (Bhat & Belagali, 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-5-7-13-16(9-11)24-18(20(13)2)19-17(21)12-6-8-14(22-3)15(10-12)23-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCWFQGXVIBQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)